molecular formula C16H13BrN2OS B14759929 5-(2-(Benzyloxy)-5-bromophenyl)thiazol-2-amine

5-(2-(Benzyloxy)-5-bromophenyl)thiazol-2-amine

Cat. No.: B14759929
M. Wt: 361.3 g/mol
InChI Key: HUYRMVMCICSJDH-UHFFFAOYSA-N
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Description

5-(2-(Benzyloxy)-5-bromophenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Benzyloxy)-5-bromophenyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with a benzyloxy-substituted bromobenzene derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Benzyloxy)-5-bromophenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Dimethylformamide (DMF), ethanol

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(2-(Benzyloxy)-5-bromophenyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-(Benzyloxy)-5-bromophenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Known for its antimicrobial properties.

    5-(2-Substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides: Studied for antifungal activity.

Uniqueness

5-(2-(Benzyloxy)-5-bromophenyl)thiazol-2-amine stands out due to its unique substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing new compounds with enhanced biological activities and material properties.

Properties

Molecular Formula

C16H13BrN2OS

Molecular Weight

361.3 g/mol

IUPAC Name

5-(5-bromo-2-phenylmethoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H13BrN2OS/c17-12-6-7-14(20-10-11-4-2-1-3-5-11)13(8-12)15-9-19-16(18)21-15/h1-9H,10H2,(H2,18,19)

InChI Key

HUYRMVMCICSJDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C3=CN=C(S3)N

Origin of Product

United States

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